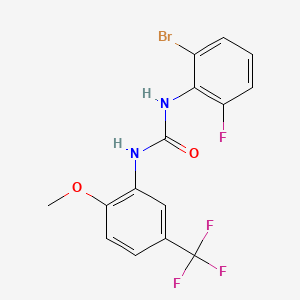
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea
Cat. No. B2671817
Key on ui cas rn:
917389-23-2
M. Wt: 407.163
InChI Key: HYPQVNLUKMOLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08084604B2
Procedure details


N-(2-Bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea (2.5 kg) is suspended in isobutyronitrile under a nitrogen atmosphere (9 l), then triethylamine (1.31 kg), bis(acetonitrile)dichloropalladium (64.9 g), tris(o-tolyl)phosphine (149 g) and methyl acrylate (1.59 kg) are added in this sequence. The resulting suspension is stirred at 90-100° C. for 22 h, then cooled to room temperature. Water (9 l) is added and the mixture is stirred at room temperature for 1 h, then the solid is filtered off with suction and washed with water/methanol (1:1, 2.5 l) and acetonitrile (850 ml). The residue is dried overnight at 45° C. in the VDO to constant mass (21 h) using entraining nitrogen. A total of 1.90 kg of methyl{8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate are obtained as a solid, corresponding to 74.9% of theory.
Quantity
2.5 kg
Type
reactant
Reaction Step One




Name
bis(acetonitrile)dichloropalladium
Quantity
64.9 g
Type
catalyst
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]([NH:12][C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24])=[O:11].C(N(CC)CC)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[C:54]([O:58][CH3:59])(=[O:57])[CH:55]=[CH2:56]>C(#N)C(C)C.CC#N.CC#N.Cl[Pd]Cl.O>[CH3:59][O:58][C:54](=[O:57])[CH2:55][CH:56]1[C:2]2[C:3](=[C:4]([F:8])[CH:5]=[CH:6][CH:7]=2)[NH:9][C:10](=[O:11])[N:12]1[C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)F)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
|
Step Two
|
Name
|
|
|
Quantity
|
1.31 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
149 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
1.59 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
bis(acetonitrile)dichloropalladium
|
|
Quantity
|
64.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
9 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension is stirred at 90-100° C. for 22 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water/methanol (1:1, 2.5 l) and acetonitrile (850 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is dried overnight at 45° C. in the VDO to constant mass (21 h)
|
|
Duration
|
21 h
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1N(C(NC2=C(C=CC=C12)F)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
